An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde
An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a versatile aromatic aldehyde. It details its chemical and physical properties, a standard synthesis protocol, and its applications in chemical synthesis, particularly in the development of novel pharmaceutical compounds.
Core Compound Identification
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Chemical Name: 4-(Benzyloxy)-3-hydroxybenzaldehyde
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Synonyms: 3-Hydroxy-4-(phenylmethoxy)benzaldehyde, Protocatechuic Aldehyde-4-benzyl Ether[4]
Chemical and Physical Properties
The key physicochemical properties of 4-(Benzyloxy)-3-hydroxybenzaldehyde are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Melting Point | 120 °C | [3][4] |
| Boiling Point (Predicted) | 403.3 ± 30.0 °C | [3][4] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 8.79 ± 0.35 | [3][4] |
| Appearance | Off-White to Light Brown Solid | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |
Synthesis Protocol
A common and effective method for the synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).
Experimental Methodology
Reaction: The synthesis proceeds via the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate, in an acetone solvent. The reaction mixture is heated under reflux to drive the reaction to completion.
Materials:
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3,4-dihydroxybenzaldehyde (Protocatechualdehyde)
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetone
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Toluene
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Ethyl acetate
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Celite®
Procedure:
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Dissolve 3,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone.
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Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.0 equivalent) to the solution.
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Stir the reaction mixture under reflux conditions for approximately 4 hours.
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Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).
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Upon completion, filter the reaction mixture through Celite® to remove solid inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the residue by column chromatography using a toluene/ethyl acetate (e.g., 13:1 v/v) eluent system to yield 4-(Benzyloxy)-3-hydroxybenzaldehyde as colorless prismatic crystals.[3][4]
Yield: This protocol typically results in a yield of approximately 63%.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-(Benzyloxy)-3-hydroxybenzaldehyde.
Applications in Drug Development and Research
4-(Benzyloxy)-3-hydroxybenzaldehyde serves as a crucial intermediate in organic synthesis. Its primary documented application is in the preparation of quinazoline derivatives.[3][4] Quinazolines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
While direct biological signaling pathways for 4-(Benzyloxy)-3-hydroxybenzaldehyde are not extensively documented, its structural similarity to other hydroxybenzaldehydes suggests potential for antioxidant and other biological activities. For instance, related compounds like 4-hydroxybenzaldehyde are known to be involved in reducing oxidative stress and inflammation.[5] This suggests that derivatives of 4-(Benzyloxy)-3-hydroxybenzaldehyde could be valuable in the development of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Benzyloxy)-3-hydroxybenzaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]
- 4. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE | 4049-39-2 [chemicalbook.com]
- 5. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
